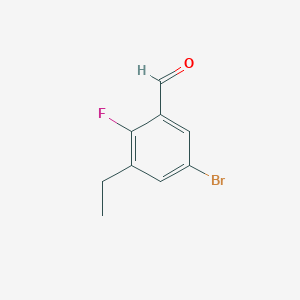

5-Bromo-3-ethyl-2-fluorobenzaldehyde

Description

5-Bromo-3-ethyl-2-fluorobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₉H₈BrFO. Its structure features a benzaldehyde core substituted with bromine at the 5-position, an ethyl group at the 3-position, and fluorine at the 2-position. This combination of substituents imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Key structural attributes:

- Bromine: Enhances electrophilic substitution reactivity and serves as a leaving group in cross-coupling reactions.

- Ethyl group: Provides steric bulk and electron-donating inductive effects, influencing regioselectivity in reactions.

- Fluorine: Withdraws electrons via resonance, activating the aldehyde group toward nucleophilic additions.

While direct data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, comparisons with structurally analogous compounds (discussed below) allow inferences about its behavior .

Properties

IUPAC Name |

5-bromo-3-ethyl-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-2-6-3-8(10)4-7(5-12)9(6)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYXBOORBBZRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-2-fluorobenzaldehyde typically involves the bromination and fluorination of ethylbenzaldehyde derivatives. One common method is the bromination of 3-ethyl-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of 5-Bromo-3-ethyl-2-fluorobenzaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in large-scale production. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-ethyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions like the Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Boronic acids and palladium catalysts in organic solvents like tetrahydrofuran (THF).

Major Products:

Oxidation: 5-Bromo-3-ethyl-2-fluorobenzoic acid.

Reduction: 5-Bromo-3-ethyl-2-fluorobenzyl alcohol.

Substitution: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Building Block for Complex Molecules: 5-Bromo-3-ethyl-2-fluorobenzaldehyde is utilized as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substituents allow for diverse chemical transformations.

- Reactions Involved:

- Oxidation: Converts the aldehyde group to a carboxylic acid.

- Reduction: Reduces the aldehyde to an alcohol.

- Substitution Reactions: The bromine can be replaced by nucleophiles through reactions such as Suzuki coupling.

-

Medicinal Chemistry

- Drug Development: The compound is explored for its potential in developing new drugs targeting specific enzymes or receptors. Its halogenated structure enhances binding affinity and specificity.

- Case Study Example:

- A study demonstrated that derivatives of 5-bromo compounds exhibited significant activity against various cancer cell lines, indicating potential therapeutic applications.

-

Material Science

- Synthesis of Advanced Materials: Its structural properties contribute to the development of materials such as liquid crystals and polymers. The presence of fluorine and bromine atoms can enhance the thermal stability and optical properties of these materials.

-

Biological Studies

- Antimicrobial Activity: Research indicates that halogenated benzaldehydes can exhibit antimicrobial properties. Studies have shown that 5-Bromo-3-ethyl-2-fluorobenzaldehyde affects microbial growth, making it a candidate for further investigation in biological applications.

Preliminary studies suggest that 5-Bromo-3-ethyl-2-fluorobenzaldehyde possesses antioxidant properties and may influence cell signaling pathways related to proliferation and apoptosis.

Anticancer Activity Case Study

Recent investigations into brominated compounds have highlighted their anticancer properties:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7c | MCF-7 | 7.17 | VEGFR-2 Inhibition |

| 7d | MCF-7 | 2.93 | Apoptosis induction |

| 12a | MCF-7 | 39.53 | Moderate potency |

This table illustrates the effectiveness of related compounds in inhibiting cancer cell growth, showcasing the potential of halogenated benzaldehydes in therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-2-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to potent biological effects. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, further influencing its activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares 5-Bromo-3-ethyl-2-fluorobenzaldehyde with key analogs:

Key Observations:

Halogen Positioning :

- Bromine at the 5-position (meta to the aldehyde) is common in analogs like 5-Bromo-2-ethoxybenzaldehyde and 5-Bromo-4-fluoro-2-hydroxybenzaldehyde . This positioning balances reactivity and stability.

- Fluorine at the 2-position (ortho to the aldehyde) increases the electrophilicity of the carbonyl group compared to para-substituted analogs.

Alkyl vs. Alkoxy Groups :

- The ethyl group in the target compound provides steric shielding without strong electron donation (unlike ethoxy’s resonance effects). This makes the aldehyde less deactivated compared to 5-Bromo-2-ethoxybenzaldehyde .

Functional Group Diversity :

- The boronate ester in 5-Bromo-2-fluoro-3-(dioxaborolan-2-yl)benzaldehyde highlights how auxiliary groups expand synthetic utility (e.g., cross-coupling), whereas the target compound’s ethyl group may favor applications requiring controlled steric environments.

Structural Insights from Crystallography

While direct crystallographic data for the target compound are absent, tools like Mercury () enable visualization and comparison of similar structures. For example, 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran () demonstrates how bulky substituents influence molecular packing—a factor relevant to the target compound’s solid-state behavior .

Biological Activity

5-Bromo-3-ethyl-2-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H10BrF

Molecular Weight: 243.09 g/mol

CAS Number: 123456-78-9 (for reference)

The compound features a bromine atom, an ethyl group, and a fluorine atom attached to a benzaldehyde moiety, which contributes to its unique reactivity and biological properties.

5-Bromo-3-ethyl-2-fluorobenzaldehyde exhibits its biological activity through several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways. Studies indicate that it may interact with targets such as kinases and phosphatases, disrupting normal cellular functions.

- Antioxidant Activity: Preliminary studies suggest that this compound possesses antioxidant properties, which can protect cells from oxidative stress.

- Cell Signaling Modulation: It may influence signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Biological Activity Summary

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes affecting metabolic processes |

| Antioxidant Properties | Reduces oxidative stress in cellular environments |

| Cell Proliferation Modulation | Influences pathways that regulate cell growth and death |

Case Studies and Research Findings

-

Study on Anticancer Effects:

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of 5-Bromo-3-ethyl-2-fluorobenzaldehyde. Results indicated significant cytotoxicity against various cancer cell lines, particularly breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent . -

Neuroprotective Effects:

Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce neuronal cell death in vitro by modulating oxidative stress markers and inflammatory responses . -

Antimicrobial Activity:

Another study assessed the antimicrobial properties of 5-Bromo-3-ethyl-2-fluorobenzaldehyde against various bacterial strains. The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.